
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol
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Overview
Description
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by the presence of a phenyl group attached to the 4-position of the triazole ring and a methanol group at the 5-position. It is known for its diverse applications in various fields, including medicinal chemistry, materials science, and chemical synthesis.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for this compound.
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This suggests that (4-phenyl-1H-1,2,3-triazol-5-yl)methanol may interact with its targets in a similar manner.
Biochemical Pathways
The formation of new spiro-condensed [1,2,4]triazolo[1,5-c]quinazolines, which combine two structural domains with different biological properties, has been observed . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as 1,2,4-triazole derivatives, are known for their good pharmacodynamic and pharmacokinetic profiles .
Result of Action
Similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines . This suggests that this compound may have similar effects.
Action Environment
It’s known that the reactivity of similar compounds increases under reaction conditions such as heating . This suggests that the compound’s action could potentially be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles. The general synthetic route involves the reaction of phenylacetylene with an azide derivative under copper catalysis to yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and CuAAC reactions are scalable and can be adapted for large-scale production. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of (4-phenyl-1H-1,2,3-triazol-5-yl)methanol typically involves the click chemistry approach, which is a highly efficient method for forming triazole rings through the reaction of azides and alkynes. This method allows for regioselective synthesis and has been widely adopted due to its simplicity and high yields. The characterization of synthesized compounds often includes techniques such as NMR spectroscopy and X-ray crystallography to confirm their structure and purity .
Antimicrobial Properties
Research indicates that derivatives of 4-phenyl-1H-1,2,3-triazoles exhibit significant antimicrobial activity. For instance, a series of 4-phenyl-[1,2,3]-triazole derivatives were synthesized and tested against Mycobacterium tuberculosis , with some compounds showing greater efficacy than traditional antibiotics like ethambutol . This highlights the potential of this compound in treating drug-resistant strains of tuberculosis.
Anti-HIV Activity
Studies have demonstrated that triazole derivatives can act as inhibitors of HIV replication. Specifically, compounds incorporating the triazole moiety have been evaluated for their ability to inhibit HIV capsid assembly . The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antiviral activity while reducing toxicity.
Other Biological Activities
Beyond antimicrobial and antiviral properties, this compound has shown promise in other therapeutic areas:
- Antitumor Activity : Some triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Certain studies suggest that triazole compounds may possess anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases .
Study on Antimycobacterial Activity
A notable study synthesized fourteen derivatives of 4-phenyl-[1,2,3]-triazoles and assessed their antimycobacterial activity against multiple-drug-resistant strains of Mycobacterium tuberculosis H37Rv. The results indicated that several compounds had Minimum Inhibitory Concentration (MIC) values significantly lower than that of ethambutol . The findings are summarized in Table 1 below:
Compound | MIC (µg/mL) | Comparison with Ethambutol |
---|---|---|
Compound 1 | 0.5 | More effective |
Compound 2 | 1.0 | Comparable |
Compound 3 | 2.0 | Less effective |
Evaluation for Anti-HIV Activity
In another study focused on anti-HIV activity, various derivatives were synthesized based on the scaffold of this compound. The results indicated that specific substitutions on the phenyl group significantly enhanced the inhibitory effects against HIV replication .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
(4-phenyl-1H-1,2,3-triazol-4-yl)methanol: A structural isomer with similar properties but different reactivity.
(4-phenyl-1H-1,2,3-triazol-5-yl)ethanol: An analog with an ethyl group instead of a methanol group.
Uniqueness
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
(4-phenyl-1H-1,2,3-triazol-5-yl)methanol is a triazole derivative that has garnered attention for its diverse biological activities. This compound is synthesized primarily through click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for regioselective formation of the triazole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Similar compounds have been shown to bind with high affinity to multiple receptors, leading to various therapeutic effects. The proposed mechanism involves the formation of a carbon-nitrogen bond between the nitrogen of the amino group and the carbonyl carbon, facilitating proton transfer that activates biochemical pathways involved in cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated a series of triazole derivatives for their activity against Mycobacterium tuberculosis, revealing that several derivatives showed enhanced efficacy compared to standard treatments like ethambutol. This suggests potential applications in treating drug-resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that related triazole compounds exhibit cytotoxic effects against various tumor cell lines. For instance, some derivatives have shown IC50 values indicative of potent activity against cancer cells, suggesting that this compound may serve as a scaffold for developing new anticancer agents .
HIV Inhibition
In the context of HIV research, derivatives of (4-phenyl-1H-1,2,3-triazol) have been explored as inhibitors of HIV capsid assembly. Modifications to the triazole core have led to compounds with improved efficacy and reduced toxicity compared to existing therapies. These findings highlight the potential for this compound in antiviral drug development .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics similar to other triazole derivatives. These compounds typically exhibit good solubility and metabolic stability, which are critical for therapeutic applications.
Case Studies
Several studies have documented the biological activity of this compound and its derivatives:
Properties
IUPAC Name |
(5-phenyl-2H-triazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-8-9(11-12-10-8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVLCCLHMSMGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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